An In-depth Technical Guide to 2-Benzhydryl-2H-pyran-4(3H)-one and its Chemical Class
An In-depth Technical Guide to 2-Benzhydryl-2H-pyran-4(3H)-one and its Chemical Class
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Benzhydryl-2H-pyran-4(3H)-one. Given the limited publicly available data for this specific molecule, this document also explores the broader class of 2-substituted-2,3-dihydro-4H-pyran-4-ones to provide a functional context for researchers.
Core Chemical Properties
2-Benzhydryl-2H-pyran-4(3H)-one is a heterocyclic compound featuring a dihydropyranone core with a bulky benzhydryl (diphenylmethyl) substituent at the 2-position. While specific experimental physical properties are not widely reported, its fundamental chemical identifiers are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(diphenylmethyl)dihydropyran-4(3H)-one | |
| Synonyms | 2-Benzhydryl-2H-pyran-4(3H)-one | [1] |
| CAS Number | 805251-34-7 | [1] |
| Molecular Formula | C₁₈H₁₆O₂ | [1] |
| Molecular Weight | 264.32 g/mol | |
| Storage Temperature | 2-8°C | [1] |
Synthesis of the 2,3-Dihydro-4H-pyran-4-one Scaffold
The synthesis of 2-substituted-2,3-dihydro-4H-pyran-4-ones is a well-established field in organic chemistry. A prominent and versatile method for constructing this heterocyclic system is the hetero-Diels-Alder reaction . This [4+2] cycloaddition typically involves an electron-rich diene reacting with an electron-poor dienophile. For the synthesis of the pyranone ring, an activated 1,3-diene reacts with a carbonyl compound.
General Experimental Protocol: Hetero-Diels-Alder Reaction
A common strategy involves the reaction of a Danishefsky's or Rawal's diene with an aldehyde in the presence of a Lewis acid catalyst to stereoselectively form the dihydropyranone product.[2]
Materials:
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Diene: 1-Amino-3-siloxy-1,3-butadiene (Rawal's diene) or 1-methoxy-3-(trimethylsiloxy)-1,3-butadiene (Danishefsky's diene)
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Aldehyde: Diphenylacetaldehyde (to introduce the benzhydryl group)
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Catalyst: A Lewis acid such as Zinc Chloride (ZnCl₂) or a chiral catalyst like a BINOLate-zinc complex for enantioselective synthesis.[2]
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Solvent: Anhydrous dichloromethane (DCM) or toluene.
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Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).
Procedure:
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The aldehyde (1.0 equivalent) is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C to 0 °C).
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The Lewis acid catalyst (0.1-1.0 equivalent) is added to the stirred solution.
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The diene (1.1-1.5 equivalents) is added dropwise to the reaction mixture.
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The reaction is stirred at the low temperature for a specified time (ranging from a few hours to overnight), with progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched by the addition of the saturated aqueous NaHCO₃ solution.
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The mixture is allowed to warm to room temperature, and the organic layer is separated.
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The aqueous layer is extracted with the solvent (e.g., DCM).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to yield the 2-substituted-2,3-dihydro-4H-pyran-4-one.
Synthesis Workflow Diagram
Potential Biological Activity and Signaling Pathways
While 2-Benzhydryl-2H-pyran-4(3H)-one has not been extensively studied for its biological activity, the pyranone scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds. Derivatives of the pyran ring system have demonstrated diverse pharmacological properties, including:
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Anticancer Activity: Many pyran derivatives have shown cytotoxic effects against various cancer cell lines.[3]
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Anti-inflammatory Effects: Some pyranones inhibit the production of inflammatory mediators.
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Antimicrobial and Antiviral Properties: The pyran scaffold is present in numerous compounds with activity against bacteria, fungi, and viruses.
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Neuroprotective Effects: Certain pyran-containing molecules are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.[3]
Neuroprotective Signaling Pathways
Some pyran derivatives have been found to offer neuroprotective benefits by modulating key signaling pathways that promote neuron survival and growth. One such cascade involves Protein Kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the Extracellular signal-regulated kinase (ERK), which converge on the transcription factor CREB (cAMP response element-binding protein). Activation of CREB is crucial for synaptic plasticity and long-term memory.
Conclusion for Drug Development Professionals
The 2-benzhydryl-2,3-dihydropyran-4-one structure represents an interesting scaffold for further investigation in drug discovery. The combination of the biologically active pyranone core with the bulky, lipophilic benzhydryl group could lead to novel interactions with biological targets. Future research should focus on the efficient synthesis of this and related compounds, followed by a comprehensive screening for biological activity, particularly in the areas of oncology and neurodegenerative diseases. The established synthetic routes, such as the hetero-Diels-Alder reaction, provide a solid foundation for generating a library of analogs for structure-activity relationship (SAR) studies.
